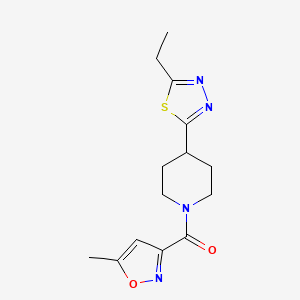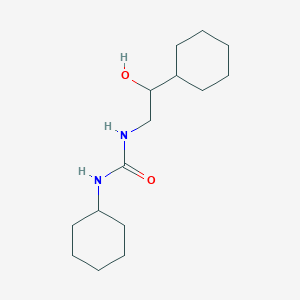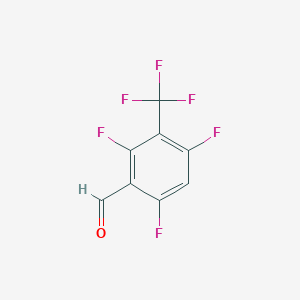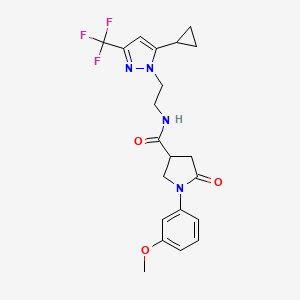![molecular formula C29H28N4O4 B2553350 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 946254-14-4](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on structural aspects of similar amide-containing isoquinoline derivatives provides insights into the formation of salts, gels, and crystalline solids upon treatment with different acids. These compounds exhibit interesting fluorescence properties when forming host-guest complexes, with variations in fluorescence emission depending on the protonated state or interaction with other molecules. This kind of research lays the groundwork for understanding the structural behavior and potential applications of complex amides in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Properties
The synthesis of new quinazolinone derivatives, including processes for creating 1,3-oxazolyl-7-chloroquinazolinones and their evaluation for antimicrobial activities, showcases the chemical versatility and potential pharmaceutical applications of such compounds. These synthesis pathways involve cyclization reactions and evaluations of antimicrobial effectiveness, indicating a wide range of possible modifications and applications for similar complex acetamides in drug discovery (Patel & Shaikh, 2011).
Biological Activities and Therapeutic Potentials
A study on the antitumor activity and molecular docking of 3-benzyl-substituted-4(3H)-quinazolinones highlights the potential of such compounds in cancer therapy. Certain derivatives demonstrated significant broad-spectrum antitumor activity, with molecular docking methodologies providing insights into their mechanisms of action, such as inhibition of EGFR-TK and B-RAF kinase in cancer cell lines. This research suggests the therapeutic potential of complex acetamides in oncology (Al-Suwaidan et al., 2016).
Molecular Docking and Spectroscopic Analysis
DFT and experimental investigations, including FT-IR and FT-Raman spectroscopy, provide detailed insights into the molecular structure, vibrational spectroscopy, and molecular docking studies of related compounds. These studies reveal information about molecular electrostatic potentials, nonlinear optical properties, and interactions with biological targets, such as BRCA2 complexes. Such comprehensive structural and vibrational analyses contribute to the understanding of the molecular properties and interaction mechanisms of complex acetamides with biological systems (El-Azab et al., 2016).
Eigenschaften
CAS-Nummer |
946254-14-4 |
|---|---|
Produktname |
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide |
Molekularformel |
C29H28N4O4 |
Molekulargewicht |
496.567 |
IUPAC-Name |
N-cyclopropyl-2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O4/c1-18-7-8-19(2)24(15-18)31-27(35)17-32-25-6-4-3-5-23(25)28(36)33(29(32)37)22-13-9-20(10-14-22)16-26(34)30-21-11-12-21/h3-10,13-15,21H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35) |
InChI-Schlüssel |
MXDKLZQEFHWZIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



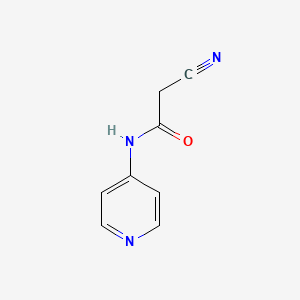
![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)
![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
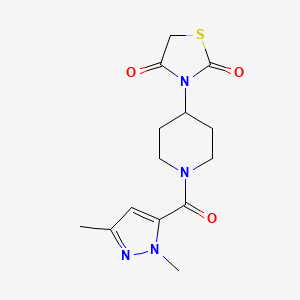
![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)
![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)
